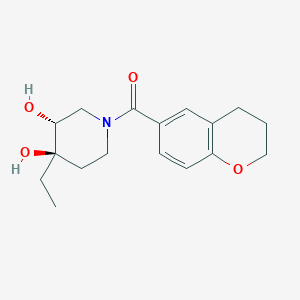

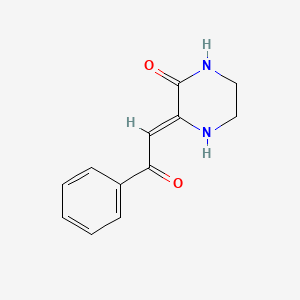

![molecular formula C20H21N3O2 B5539868 7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazolo[3,4-a]isoquinoline derivatives involves complex organic reactions. For instance, Sidhu et al. (1966) describe the synthesis of s-triazolo[3,4-a]isoquinoline and its analogs from 1-isoquinolylhydrazine by cyclization with formic and acetic acid, indicating a method to synthesize related compounds (Sidhu, Naqui, & Iyengar, 1966). Additionally, Abarca et al. (2003) discuss the synthesis of 5,5'-bi[1,2,3]triazolo[5,1-a]isoquinoline, providing insight into the dimerization processes relevant to similar compounds (Abarca, Ballesteros, & Domı́nguez, 2003).

Molecular Structure Analysis

The molecular structure of triazolo[3,4-a]isoquinoline derivatives is complex and can be studied through various spectroscopic methods. The study by Sokol et al. (2003) on the crystal structure of transition metal complexes with 3-(o-nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline reveals structural insights through X-ray crystallography, which could be applicable to related molecules (Sokol et al., 2003).

Chemical Reactions and Properties

The chemical behavior of triazolo[3,4-a]isoquinoline derivatives can involve various reactions. For example, Glushkov et al. (2000) describe the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, showing reaction pathways for functionalization (Glushkov et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are essential for understanding these compounds. Sokol et al. (2001) provide an analysis of the crystal and molecular structures of related compounds, which can offer insights into the physical characteristics of triazolo[3,4-a]isoquinoline derivatives (Sokol et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity and stability, is crucial. The work by Arigela et al. (2013) on the synthesis of triazolo isoquinolines under metal-free conditions reveals important aspects of the chemical properties of these molecules (Arigela, Samala, Mahar, Shukla, & Kundu, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety involves Michael addition reactions and further derivatization to yield various triazolopyrimidine derivatives, indicating a methodological exploration of complex heterocyclic chemistry (Abdallah, Hassaneen, & Abdelhadi, 2009).

- Another study focused on the synthesis, reaction, and antimicrobial activity of new chalcones incorporating the isoquinoline moiety, showcasing the potential biological applications of these compounds (Mukhtar et al., 2022).

- Research into the reaction of o-oxazolinylphenyllithium with carbon monoxide led to the creation of a tricyclic compound through carbonylative cyclization, demonstrating an innovative approach to constructing complex isoquinoline derivatives (Iwamoto, Chatani, & Murai, 2000).

Potential Applications and Interconversions

- Studies on the synthesis and interconversions of some s-triazolo[3,4-a]isoquinolines provide insights into the structural modifications and potential utility of these compounds in various chemical contexts (Sidhu, Naqui, & Iyengar, 1966).

- Investigation into the synthesis of 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines highlights the introduction of perfluoroalkyl groups into the isoquinoline framework, suggesting modifications that could affect the compound's properties and applications (Glushkov et al., 2000).

Eigenschaften

IUPAC Name |

7,10-dimethoxy-5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-20(2)12-14-15(24-3)10-11-16(25-4)17(14)19-22-21-18(23(19)20)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQPDKZRNZQLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2C3=NN=C(N31)C4=CC=CC=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

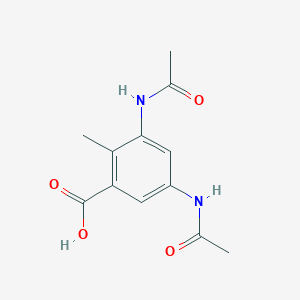

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

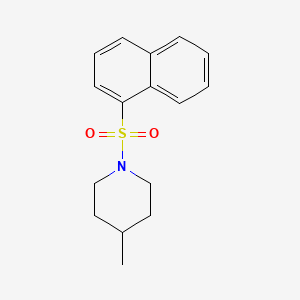

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

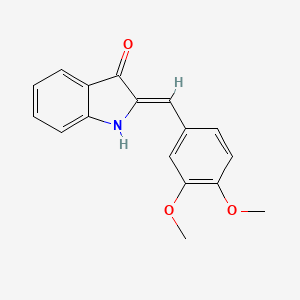

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)

![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)